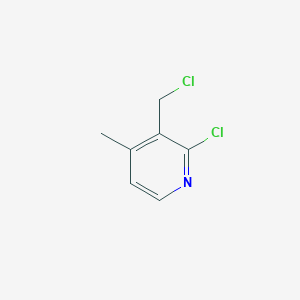
2-Chloro-3-(chloromethyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(chloromethyl)-4-methylpyridine is a versatile organic compound with a molecular formula of C7H7Cl2N. It is a derivative of pyridine, featuring chlorine and methyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination of 4-Methylpyridine: The compound can be synthesized by the chlorination of 4-methylpyridine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).
Chloromethylation: Another method involves the chloromethylation of 2-chloro-4-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl2).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as chloromethyl pyridine N-oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation: Chloromethyl pyridine N-oxide
Reduction: this compound amine
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
2-Chloro-3-(chloromethyl)-4-methylpyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-3-(chloromethyl)-4-methylpyridine exerts its effects depends on the specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to form the active pharmaceutical ingredient. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-3-(chloromethyl)oxirane
2-Chloro-3-(chloromethyl)thiophene
1-Propene, 3-chloro-2-(chloromethyl)-
Uniqueness: 2-Chloro-3-(chloromethyl)-4-methylpyridine is unique due to its pyridine core, which imparts distinct chemical properties compared to other chloromethylated compounds. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2-chloro-3-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,4H2,1H3 |
InChI Key |
HIDPIKWBZNQIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















